molecular formula C12H23NO3 B1436642 (R)-1-N-Boc-Piperidine-3-ethanol CAS No. 389889-62-7

(R)-1-N-Boc-Piperidine-3-ethanol

Cat. No.: B1436642
CAS No.: 389889-62-7
M. Wt: 229.32 g/mol
InChI Key: DXABICKZWDHPIP-SNVBAGLBSA-N
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Description

®-1-N-Boc-Piperidine-3-ethanol is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, a Boc (tert-butoxycarbonyl) protecting group, and an ethanol moiety. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ®-1-N-Boc-Piperidine-3-ethanol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Chiral Resolution: The starting material, N-Cbz-3-piperidinecarboxylic acid, undergoes chiral resolution with R-phenylethylamine to obtain a chiral intermediate.

    Acid-Amide Condensation: The chiral intermediate is then subjected to an acid-amide condensation reaction with ammonia gas to form a secondary intermediate.

    Hofmann Degradation: This intermediate undergoes Hofmann degradation to yield a primary amine.

    Protection: The primary amine is protected using di-tert-butyl dicarbonate to form the Boc-protected amine.

    Hydrogenation and Deprotection: Finally, the Boc-protected amine is hydrogenated and deprotected to yield ®-1-N-Boc-Piperidine-3-ethanol

Industrial Production Methods: The industrial production of ®-1-N-Boc-Piperidine-3-ethanol follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: ®-1-N-Boc-Piperidine-3-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The piperidine ring can be reduced to form different saturated or partially saturated derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield piperidine-3-carboxylic acid derivatives, while reduction can produce various piperidine-based alcohols.

Scientific Research Applications

®-1-N-Boc-Piperidine-3-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-N-Boc-Piperidine-3-ethanol is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional sites. Upon deprotection, the resulting piperidine derivative can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: ®-1-N-Boc-Piperidine-3-ethanol is unique due to the presence of both the Boc protecting group and the ethanol moiety, which provide versatility in synthetic applications. Its chiral nature also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXABICKZWDHPIP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654179
Record name tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389889-62-7
Record name tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 389889-62-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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